molecular formula C21H27N3O B5311416 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

Cat. No. B5311416
M. Wt: 337.5 g/mol
InChI Key: NEYNPEBGVPSCBX-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of N-phenylacetamide derivatives and has been studied for its potential use as a drug for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. In addition, 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is its ease of synthesis and purification. This makes it an attractive compound for use in laboratory experiments. However, one of the limitations of 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide.

Future Directions

There are several future directions for the study of 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has also been shown to possess anti-tumor activity, and further studies are needed to determine its potential use in cancer therapy. In addition, the anxiolytic and antidepressant effects of 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide suggest its potential use in the treatment of anxiety and depression. Further studies are needed to elucidate the exact mechanism of action of 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide and to determine its potential use in clinical settings.
Conclusion:
In conclusion, 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is a promising compound with potential therapeutic applications in various diseases. Its ease of synthesis and purification make it an attractive compound for use in laboratory experiments. Further studies are needed to determine the optimal dosage and administration route for 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide and to elucidate its exact mechanism of action. 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide represents a promising avenue for future research in the field of pharmacology.

Synthesis Methods

The synthesis of 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide involves the reaction of 4-ethylphenylacetic acid with 4-(4-methyl-1-piperazinyl)aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is purified through recrystallization to obtain pure 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide. The synthesis of 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is a straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has also been shown to possess anticonvulsant, anxiolytic, and antidepressant properties.

properties

IUPAC Name

2-(4-ethylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-3-17-4-6-18(7-5-17)16-21(25)22-19-8-10-20(11-9-19)24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYNPEBGVPSCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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